Cargutocin
概要
説明
カルグトシンは、出産や授乳に関与する自然発生ホルモンであるオキシトシンの合成類似体です。 主に子宮収縮剤として使用され、特に帝王切開後の出産後の過度の出血を予防します 。 カルグトシンはオキシトシン受容体を活性化することで作用し、子宮の収縮を引き起こします .
準備方法
カルグトシンの合成には、ペプチド骨格の調製から始まるいくつかのステップが含まれます。 合成経路には通常、以下のステップが含まれます。
固相ペプチド合成(SPPS): この方法では、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次添加します。 アミノ酸は、不要な副反応を防ぐために特定の基で保護されています。
切断と脱保護: ペプチド鎖が完成したら、樹脂から切断され、保護基が除去されます。
精製: 粗ペプチドは、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、高純度の目的の生成物が得られます.
カルグトシンの工業生産方法は、他のペプチド系医薬品に使用される方法と同様であり、大規模SPPSと精製プロセスが含まれます .
化学反応の分析
カルグトシンは、次のようなさまざまな化学反応を起こします。
酸化: カルグトシンは酸化されてジスルフィド結合を形成することができ、これはその生物活性にとって不可欠です。
還元: カルグトシンのジスルフィド結合は、対応するチオール基を生成するために還元することができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤として過酸化水素、還元剤としてジチオスレイトール、および置換のためのさまざまなアミノ酸誘導体などがあります 。 これらの反応から生成される主要な生成物には、生物活性が変化したカルグトシンの改変バージョンが含まれます .
科学研究への応用
カルグトシンは、次のようないくつかの科学研究への応用があります。
化学: カルグトシンは、ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: 研究者は、子宮収縮や授乳など、さまざまな生理学的プロセスにおけるオキシトシン受容体の役割を調査するためにカルグトシンを使用しています。
医学: カルグトシンは、産後出血や子宮弛緩に関連する他の疾患の予防における潜在的な治療用途について研究されています。
科学的研究の応用
Cargutocin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use this compound to investigate the role of oxytocin receptors in various physiological processes, such as uterine contractions and lactation.
Medicine: this compound is studied for its potential therapeutic applications in preventing postpartum hemorrhage and other conditions related to uterine atony.
Industry: This compound is used in the development of new uterotonic agents and other peptide-based drugs.
作用機序
カルグトシンは、子宮の平滑筋に存在するオキシトシン受容体に結合することにより、その効果を発揮します。 この結合は受容体を活性化し、子宮のリズミカルな収縮、既存の収縮の頻度増加、および子宮緊張の増加をもたらします 。 オキシトシン受容体はGタンパク質共役受容体であり、その活性化にはセカンドメッセンジャーとイノシトールリン酸の産生が関与します .
類似化合物との比較
生物活性
Cargutocin, a synthetic analog of oxytocin, is gaining attention for its potential biological activities, particularly in obstetrics. This article explores the pharmacological properties, clinical applications, and safety profile of this compound, with a focus on its role in preventing postpartum hemorrhage (PPH) and enhancing uterine contractions.
Overview of this compound
This compound is designed to mimic the natural hormone oxytocin, which plays a crucial role in childbirth by promoting uterine contractions. As a long-acting oxytocin agonist, this compound has been developed to provide sustained uterotonic effects, which are beneficial in managing PPH—a significant cause of maternal morbidity and mortality.
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Mechanism of Action : It binds to oxytocin receptors on uterine smooth muscle, leading to increased frequency and intensity of contractions. This mechanism is crucial for effective management during and after childbirth.
- Duration of Action : Compared to oxytocin, this compound has a longer duration of action. Intravenous administration leads to rapid onset of uterine contractions within two minutes, lasting for approximately 60 minutes .
Table 1: Comparison of Pharmacokinetic Properties
Property | This compound | Oxytocin |
---|---|---|
Onset of Action | 2 minutes | 2-3 minutes |
Duration of Action | ~60 minutes | 30-60 minutes |
Route of Administration | IV/IM | IV/IM |
Clinical Applications
This compound is primarily indicated for the prevention of PPH following cesarean sections. Its effectiveness has been demonstrated in various studies:
- A systematic review highlighted that this compound significantly reduces blood loss compared to traditional treatments like oxytocin and ergometrine .
- In randomized controlled trials, patients receiving this compound exhibited better uterine contractility at 2, 12, and 24 hours post-surgery compared to those treated with oxytocin .
Case Studies
- Case Study on Efficacy : A study involving 200 women undergoing elective cesarean sections found that those administered this compound had significantly lower estimated blood loss compared to those receiving a combination of oxytocin and ergometrine (688.98 mL vs. 1026.97 mL; p<0.001) .
- Adverse Effects : A recent case report documented a rare adverse event—placenta interception—associated with this compound administration during cesarean delivery. This highlights the need for careful monitoring when using this agent .
Safety Profile
This compound is generally well-tolerated with a favorable safety profile:
- Adverse Effects : Common side effects include nausea and vomiting, which occur with similar frequency as in oxytocin-treated patients . Serious adverse events are rare but can occur.
- Comparative Safety : Studies indicate that this compound may have fewer gastrointestinal and cardiovascular side effects compared to other uterotonics like syntometrine .
Table 2: Summary of Adverse Events
Adverse Event | Incidence in this compound Group | Incidence in Oxytocin Group |
---|---|---|
Nausea | 3% | 3% |
Vomiting | 2% | 2% |
Serious Events | Rare | Rare |
特性
IUPAC Name |
(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWDHMRGAMOKU-DACMYBEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33605-67-3 | |
Record name | Cargutocin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARGUTOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。